N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide
Overview
Description
N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide is a complex organic compound characterized by its unique structure, which includes a brominated aniline group, a furan ring, and a chlorinated benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Synthesis of 4-bromoaniline: This can be achieved through the bromination of aniline using bromine in the presence of a catalyst.
Formation of the furan ring: The furan ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Coupling reactions: The 4-bromoaniline and furan intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro group in the aniline moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the aniline group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of furanones.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of various functional groups in place of bromine.
Scientific Research Applications
N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
N-[(Z)-3-(4-chloroanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-bromobenzamide: Similar structure but with different halogen substitutions.
N-[(Z)-3-(4-methoxyanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide: Contains a methoxy group instead of a bromo group.
Uniqueness
N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(Z)-3-(4-bromoanilino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrClN2O3/c21-14-5-9-16(10-6-14)23-20(26)18(12-17-2-1-11-27-17)24-19(25)13-3-7-15(22)8-4-13/h1-12H,(H,23,26)(H,24,25)/b18-12- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVWYFUAUDNDBI-PDGQHHTCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NC2=CC=C(C=C2)Br)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C(=O)NC2=CC=C(C=C2)Br)\NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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